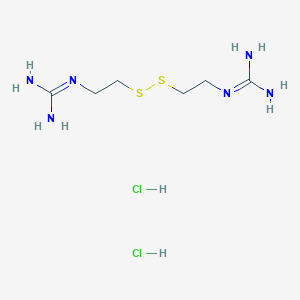![molecular formula C23H36ClN B12845657 2-(2,6-Diisopropylphenyl)-3,3-dimethyl-2-azaspiro[4.5]dec-1-en-2-ium chloride](/img/structure/B12845657.png)
2-(2,6-Diisopropylphenyl)-3,3-dimethyl-2-azaspiro[4.5]dec-1-en-2-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Diisopropylphenyl)-3,3-dimethyl-2-azaspiro[4.5]dec-1-en-2-ium chloride is a chemical compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of spiro compounds, which are characterized by a spiro-connected bicyclic system. The presence of the 2,6-diisopropylphenyl group and the azaspirodecane core contributes to its distinct chemical properties.
Méthodes De Préparation
The synthesis of 2-(2,6-Diisopropylphenyl)-3,3-dimethyl-2-azaspiro[4.5]dec-1-en-2-ium chloride involves several steps. One common method includes the treatment of 2-(2,6-diisopropylphenyl)-3,3-dimethyl-2-azaspiro[4.5]dec-1-en-2-ium hydrogen dichloride with two equivalents of lithium diethylamide . This reaction is typically carried out under inert atmosphere conditions to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
2-(2,6-Diisopropylphenyl)-3,3-dimethyl-2-azaspiro[4.5]dec-1-en-2-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The chloride ion can be substituted with other nucleophiles such as hydroxide, cyanide, or alkoxide ions.
Addition: The compound can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Applications De Recherche Scientifique
2-(2,6-Diisopropylphenyl)-3,3-dimethyl-2-azaspiro[4.5]dec-1-en-2-ium chloride has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of advanced materials and as a precursor for the production of other chemical compounds.
Mécanisme D'action
The mechanism of action of 2-(2,6-Diisopropylphenyl)-3,3-dimethyl-2-azaspiro[4.5]dec-1-en-2-ium chloride involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its unique structure allows it to interact with biological macromolecules, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
2-(2,6-Diisopropylphenyl)-3,3-dimethyl-2-azaspiro[4.5]dec-1-en-2-ium chloride can be compared with other similar compounds such as:
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: Both compounds contain the 2,6-diisopropylphenyl group, but differ in their core structures.
2-(2,6-Diisopropylphenyl)-3,3-dimethyl-2-azoniaspiro[4.5]dec-1-ene hydrogen chloride: This compound is structurally similar but differs in its chloride ion content.
The uniqueness of 2-(2,6-Diisopropylphenyl)-3,3-dimethyl-2-azaspiro[4
Propriétés
Formule moléculaire |
C23H36ClN |
|---|---|
Poids moléculaire |
362.0 g/mol |
Nom IUPAC |
2-[2,6-di(propan-2-yl)phenyl]-3,3-dimethyl-2-azoniaspiro[4.5]dec-1-ene;chloride |
InChI |
InChI=1S/C23H36N.ClH/c1-17(2)19-11-10-12-20(18(3)4)21(19)24-16-23(15-22(24,5)6)13-8-7-9-14-23;/h10-12,16-18H,7-9,13-15H2,1-6H3;1H/q+1;/p-1 |
Clé InChI |
XYZUZBPXERWCNI-UHFFFAOYSA-M |
SMILES canonique |
CC(C)C1=C(C(=CC=C1)C(C)C)[N+]2=CC3(CCCCC3)CC2(C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-1-[4-(Trifluoromethyl)phenyl]-1-butene](/img/structure/B12845579.png)
![7,18-bis(2,2,2-trifluoroethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12845590.png)
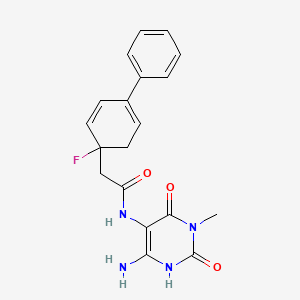

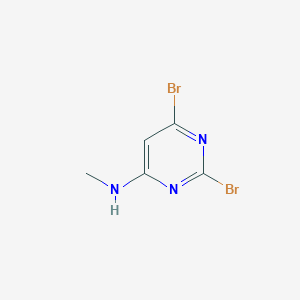
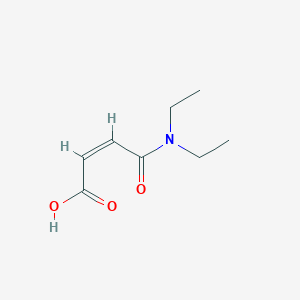


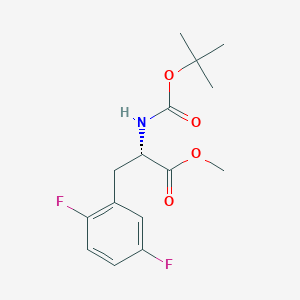

![Trisodium;hydroxy-[1-hydroxy-3-(pentylamino)-1-phosphonatopropyl]phosphinate](/img/structure/B12845626.png)
